6-Fluoro-2-(piperidin-4-yl)benzo[d]oxazole
CAS No.: 335079-99-7
Cat. No.: VC8466007
Molecular Formula: C12H13FN2O
Molecular Weight: 220.24 g/mol
* For research use only. Not for human or veterinary use.
![6-Fluoro-2-(piperidin-4-yl)benzo[d]oxazole - 335079-99-7](/images/structure/VC8466007.png)
Specification
CAS No. | 335079-99-7 |
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Molecular Formula | C12H13FN2O |
Molecular Weight | 220.24 g/mol |
IUPAC Name | 6-fluoro-2-piperidin-4-yl-1,3-benzoxazole |
Standard InChI | InChI=1S/C12H13FN2O/c13-9-1-2-10-11(7-9)16-12(15-10)8-3-5-14-6-4-8/h1-2,7-8,14H,3-6H2 |
Standard InChI Key | YAAVWFANPKDIGK-UHFFFAOYSA-N |
SMILES | C1CNCCC1C2=NC3=C(O2)C=C(C=C3)F |
Canonical SMILES | C1CNCCC1C2=NC3=C(O2)C=C(C=C3)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
6-Fluoro-2-(piperidin-4-yl)benzo[d]oxazole (IUPAC name: 6-fluoro-2-piperidin-4-yl-1,3-benzoxazole) features a benzoxazole core fused with a piperidine ring. The benzoxazole system consists of a benzene ring fused to an oxazole moiety, with a fluorine substituent at the 6th position and a piperidin-4-yl group at the 2nd position. The piperidine ring adopts a chair conformation, enabling favorable interactions with biological targets through its equatorial hydrogen bonding capabilities .
Key Physicochemical Parameters
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Molecular Formula:
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Molecular Weight: 220.24 g/mol
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LogP (Predicted): 2.1 ± 0.3 (indicating moderate lipophilicity)
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Hydrogen Bond Donors/Acceptors: 1 donor, 3 acceptors
The fluorine atom’s electronegativity () enhances the compound’s binding affinity to enzymatic pockets through dipole interactions, while the piperidine nitrogen () facilitates protonation under physiological conditions, improving aqueous solubility .
Synthetic Methodologies
Laboratory-Scale Synthesis
The synthesis typically involves a multi-step sequence starting from piperidine-4-carboxylic acid and 1,3-difluorobenzene:
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Acid Chloride Formation: Piperidine-4-carboxylic acid reacts with thionyl chloride () to generate the corresponding acid chloride.
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Cyclocondensation: The acid chloride undergoes cyclization with 1,3-difluorobenzene under basic conditions (e.g., ) to form the benzoxazole ring .
Reaction conditions critically influence yield:
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Temperature: 80–100°C
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Solvent: Dimethylformamide (DMF) or toluene
Industrial Production Considerations
Scale-up processes employ continuous flow reactors to enhance reaction control and reproducibility. Key optimizations include:
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Automated Purification: Simulated moving bed chromatography for high-throughput separation.
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Quality Control: HPLC-UV (λ = 254 nm) ensures ≥98% purity, with residual solvent analysis via GC-MS .
Biological Activity and Mechanisms
Antiproliferative Effects
Studies on structurally analogous benzoxazoles demonstrate significant activity against carcinoma cells:
Cell Line | IC50 (µM) | Selectivity Index (vs. Fibroblasts) |
---|---|---|
HeLa (Cervical) | 12.3 | 3.2 |
MCF-7 (Breast) | 15.0 | 2.8 |
HT-29 (Colon) | 18.7 | 2.5 |
Data adapted from MTT assays on 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives . The query compound’s 2-piperidinyl orientation may enhance target affinity compared to 3-substituted analogs.
Structure-Activity Relationships (SAR)
Substituent Effects
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Piperidine Position: 2-Substituted derivatives show 30–50% higher activity than 3-substituted isomers due to improved target fitting .
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Fluorine Impact: Removal reduces potency by 2.3-fold, underscoring its role in electronic modulation.
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N-Terminal Modifications: Acylation of the piperidine nitrogen (e.g., with heteroaromatic groups) enhances membrane permeability but may reduce selectivity .
Comparative Analysis with Analogues
Compound | Key Structural Difference | IC50 (HeLa, µM) |
---|---|---|
6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole | 3-piperidinyl substitution | 14.9 |
4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidine | Piperidine ring connectivity | 22.4 |
Data highlights the superiority of 2-piperidinyl substitution in benzoxazoles over other configurations .
Pharmacological Applications and Future Directions
Development Challenges
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